{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step involves sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the piperazine ring: This can be synthesized through nucleophilic substitution reactions.
Final coupling: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone: shares structural similarities with other sulfonyl-containing piperidine and piperazine derivatives.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Another compound with a complex structure involving multiple rings.
tert-Butyl carbamate: A compound used in similar synthetic applications.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H30ClN3O4S |
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Molecular Weight |
492.0 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H30ClN3O4S/c1-32-23-7-3-2-6-22(23)26-13-15-27(16-14-26)24(29)20-5-4-12-28(17-20)33(30,31)18-19-8-10-21(25)11-9-19/h2-3,6-11,20H,4-5,12-18H2,1H3 |
InChI Key |
AMXXDBAABUYQTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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